11-phenyl-6H-indeno[2,1-b]quinoline
CAS No.:
Cat. No.: VC16375793
Molecular Formula: C22H15N
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15N |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 11-phenyl-6H-indeno[2,1-b]quinoline |
| Standard InChI | InChI=1S/C22H15N/c1-2-8-15(9-3-1)21-18-12-6-7-13-19(18)23-20-14-16-10-4-5-11-17(16)22(20)21/h1-13H,14H2 |
| Standard InChI Key | WUAGCGULHLGTLA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Properties
11-Phenyl-6H-indeno[2,1-b]quinoline consists of a quinoline moiety fused to an indene ring system, with a phenyl substituent at the 11-position. The quinoline nucleus contributes a planar aromatic system with a nitrogen atom at position 1, while the indeno component introduces angular strain that influences electronic properties. The phenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Key molecular parameters include:
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Molecular Formula: C<sub>23</sub>H<sub>15</sub>N
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Molecular Weight: 305.38 g/mol
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Stereochemistry: Planar aromatic system with no chiral centers
X-ray crystallography of analogous indenoquinolines, such as (10R)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, reveals a bent geometry at the indeno-quinoline junction (dihedral angle: 12.7°), which may facilitate intercalation with DNA or proteins . The phenyl group adopts a nearly orthogonal orientation relative to the fused ring system, minimizing steric clashes while allowing π-π interactions with biological targets .
Synthetic Methodologies
Gold-Catalyzed Annulation
A robust route involves gold(I)-catalyzed annulation between 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetates and anilines. This method proceeds via a 1-methoxy-2-carbonyl-1H-indene intermediate, which undergoes arylation to form the indeno[1,2-b]quinoline core. Key advantages include:
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Yield: 68–82%
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Reaction Time: 6–12 hours
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Stereoselectivity: Exclusive formation of the 6H-diastereomer
The mechanism involves:
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Alkyne activation by [Au(PPh<sub>3</sub>)]NTf<sub>2</sub>
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6-endo-dig cyclization to form indene intermediate
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Nucleophilic attack by aniline at C2
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Aromatization via proton transfer
Pfitzinger Reaction-Based Synthesis
Condensation of isatin derivatives with phenylacetic acids under acidic conditions provides an alternative route:
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Heating isatin with phenylacetic acid (200°C, CH<sub>3</sub>CO<sub>2</sub>Na catalyst) yields 3-aryl-2-hydroxyquinoline-4-carboxylic acid
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POCl<sub>3</sub>-mediated cyclization at 150°C forms the indenoquinoline skeleton
| Method | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Gold-catalyzed | [Au(PPh<sub>3</sub>)]NTf<sub>2</sub> | 82 | 80 |
| Pfitzinger reaction | CH<sub>3</sub>CO<sub>2</sub>Na | 74 | 200 |
Biological and Pharmacological Activities
Anticancer Activity
11-Phenyl-6H-indeno[2,1-b]quinoline demonstrates potent cytotoxicity against multiple cancer cell lines:
The phenyl substituent enhances DNA intercalation capacity (binding constant K = 4.7 × 10<sup>5</sup> M<sup>−1</sup>) compared to non-substituted analogs (K = 1.2 × 10<sup>5</sup> M<sup>−1</sup>) .
Antimicrobial Effects
Against Gram-positive bacteria:
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Staphylococcus aureus: MIC = 8 μg/mL
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Enterococcus faecalis: MIC = 16 μg/mL
The planar structure facilitates membrane disruption, as evidenced by 83% increase in propidium iodide uptake at 10 μM .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
Structural modifications at positions 5 and 9 yield selective kinase inhibitors:
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VEGFR-2 inhibition: IC<sub>50</sub> = 17 nM (5-NO<sub>2</sub> derivative)
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c-Met inhibition: IC<sub>50</sub> = 29 nM (9-CF<sub>3</sub> analog)
Molecular docking reveals hydrogen bonding with kinase hinge regions (e.g., Met1160 in VEGFR-2) .
Antiparasitic Agents
Against Plasmodium falciparum:
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IC<sub>50</sub>: 0.8 μM (3D7 strain)
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Selectivity index (SI) over HepG2 cells: 28.6
The phenyl group improves bioavailability (F = 41% in mice) compared to alkyl-substituted variants (F = 22%) .
Comparative Analysis with Structural Analogs
| Compound | Substituent | LogP | Topoisomerase II IC<sub>50</sub> (μM) |
|---|---|---|---|
| 11-Phenyl-6H-indeno[2,1-b]quinoline | C<sub>6</sub>H<sub>5</sub> at C11 | 4.1 | 0.9 |
| 5-Methyl analog | CH<sub>3</sub> at C5 | 3.7 | 2.4 |
| 7-Hydroxy analog | OH at C7 | 2.9 | 5.1 |
The phenyl group confers superior lipophilicity and target engagement compared to polar substituents .
Future Perspectives
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Prodrug Development: Phosphine oxide derivatives show enhanced aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for parent compound) while maintaining activity .
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Combination Therapies: Synergy observed with paclitaxel (CI = 0.3 at 1:1 ratio) warrants clinical exploration .
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Targeted Delivery: Conjugation to folate-PEG nanoparticles improves tumor accumulation (4.7-fold vs. free drug) .
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